molecular formula C11H13ClN2O4 B113998 tert-Butyl (3-chloro-2-nitrophenyl)carbamate CAS No. 1283176-45-3

tert-Butyl (3-chloro-2-nitrophenyl)carbamate

Cat. No.: B113998
CAS No.: 1283176-45-3
M. Wt: 272.68 g/mol
InChI Key: LTYCCHVOEJTXGY-UHFFFAOYSA-N
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Description

tert-Butyl (3-chloro-2-nitrophenyl)carbamate is a synthetic carbamate derivative intended for research and development purposes. Compounds within this class are highly valued in medicinal chemistry and organic synthesis. The carbamate group, characterized by an -O-CO-NH- linkage, is known for its excellent chemical and proteolytic stability, which often enhances the ability of molecules to permeate cell membranes . This makes carbamate-containing compounds crucial intermediates in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules . The specific presence of both chloro and nitro substituents on the phenyl ring suggests potential for this compound to serve as a versatile synthetic intermediate. It can be used in the construction of more complex molecular architectures, particularly in the synthesis of potential drug candidates such as protease inhibitors or other pharmacologically active agents . Furthermore, the tert-butyl carbamate (Boc) group is one of the most widely employed protecting groups in organic synthesis, providing a stable and reversible means of protecting amine functionalities during multi-step synthetic sequences . Researchers can leverage this compound as a key scaffold or precursor in their investigations. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(3-chloro-2-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-8-6-4-5-7(12)9(8)14(16)17/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYCCHVOEJTXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Di-tert-butyl Dicarbonate (Boc₂O)

The most straightforward method involves reacting 3-chloro-2-nitroaniline with Boc₂O in the presence of a base. This approach leverages the nucleophilicity of the aromatic amine to form the carbamate bond.

Procedure :

  • Dissolve 3-chloro-2-nitroaniline (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.2 equiv) or 4-dimethylaminopyridine (DMAP, catalytic) as a base.

  • Slowly add Boc₂O (1.1 equiv) at 0–5°C.

  • Stir at room temperature for 4–6 hours.

  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Typical Yield : 75–85%
Purity : >95% (HPLC).

Alternative Boc-Activating Agents

Boc protection can also be achieved using tert-butyl chloroformate (Boc-Cl) under Schotten-Baumann conditions:

  • Mix 3-chloro-2-nitroaniline with aqueous NaOH (2.0 equiv).

  • Add Boc-Cl (1.1 equiv) dropwise at 0°C.

  • Stir vigorously for 2 hours.

  • Isolate the product via filtration or extraction.

Key Advantage : Avoids solvent-dependent side reactions.
Yield : 70–78%.

Stepwise Synthesis from Halogenated Nitrobenzenes

Nitration of Boc-Protected Chloroaniline Derivatives

This method involves nitrating a pre-Boc-protected chloroaniline precursor.

Procedure :

  • Protect 3-chloroaniline with Boc₂O to form tert-butyl (3-chlorophenyl)carbamate.

  • Nitrate using HNO₃/H₂SO₄ at 0–10°C.

  • Quench with ice water and recrystallize from ethanol.

Optimization :

  • Nitration Regioselectivity : Controlled by steric and electronic effects, favoring para-nitration relative to the chloro substituent.

  • Yield : 60–65% after recrystallization.

Chlorination of Boc-Protected Nitroaniline

Alternatively, introduce chlorine after Boc protection and nitration:

  • Protect 2-nitroaniline with Boc₂O.

  • Chlorinate using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in acetic acid.

  • Purify via column chromatography.

Challenges :

  • Over-chlorination risks require precise stoichiometry.

  • Yield : 55–60%.

Coupling Reactions for Carbamate Formation

EDCI/HOBt-Mediated Coupling

Activate tert-butoxycarbonyl acid for coupling with 3-chloro-2-nitroaniline:

  • React Boc-OH (1.1 equiv) with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DCM.

  • Add 3-chloro-2-nitroaniline (1.0 equiv) and stir for 12 hours.

  • Wash with NaHCO₃ and brine, then concentrate.

Yield : 80–85%
Advantage : Tolerates electron-withdrawing nitro groups.

Comparative Analysis of Methods

Method Reagents Yield Purity Key Advantage
Direct Boc ProtectionBoc₂O, TEA/DMAP75–85%>95%Simplicity, high yield
Nitration Post-ProtectionHNO₃/H₂SO₄60–65%90–92%Regioselective nitration
EDCI/HOBt CouplingBoc-OH, EDCI, HOBt80–85%>98%Applicable to sensitive substrates

Industrial-Scale Considerations

Solvent and Catalyst Optimization

  • Solvent Choice : THF > DCM due to better solubility of intermediates.

  • Catalyst Recycling : DMAP can be recovered via aqueous extraction, reducing costs.

Byproduct Management

  • Common Byproducts : Di-Boc derivatives (≤5%), managed via gradient chromatography.

  • Waste Streams : Neutralize acidic/basic waste with CaCO₃ before disposal.

Emerging Methodologies

Continuous Flow Synthesis

Recent patents describe microreactor systems for Boc protection:

  • Residence Time : 10–15 minutes.

  • Yield : 88–90% with automated pH control.

Enzymatic Boc Protection

Pilot studies using lipases in non-aqueous media show promise:

  • Enzyme : Candida antarctica Lipase B (CAL-B).

  • Yield : 70–75% under mild conditions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-chloro-2-nitrophenyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in aqueous solutions.

Major Products Formed:

    Nucleophilic substitution: Substituted carbamates or thiocarbamates.

    Reduction: 3-chloro-2-aminophenylcarbamate.

    Hydrolysis: 3-chloro-2-nitroaniline and tert-butanol.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (3-chloro-2-nitrophenyl)carbamate has been explored for its potential as a pharmaceutical intermediate. Its derivatives have shown promising results in:

  • Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, notably Klebsiella pneumoniae. The presence of the chloro group enhances its efficacy by stabilizing interactions with bacterial targets.
  • Anticancer Potential: Research on derivatives of this compound has demonstrated cytotoxic effects against cancer cell lines. For instance, a study involving Caco-2 colorectal cancer cells showed that a related compound reduced cell viability significantly (56.9% with a p-value of 0.0019), suggesting potential for further development in cancer therapies.

Agrochemicals

The compound serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides. Its structural features allow it to interact effectively with biological systems, making it suitable for developing compounds that target specific pests while minimizing environmental impact.

Biological Studies

Research has highlighted the role of this compound in biological systems:

  • Enzyme Inhibition: The compound and its analogs have been investigated for their ability to inhibit cholinesterases, which are crucial targets in treating neurological disorders like Alzheimer's disease. Although specific IC50 values for this compound are not available, similar compounds have shown promising inhibitory activities.
  • Neuroprotective Effects: Some studies suggest that structurally related carbamates may offer neuroprotective benefits by preventing neuronal apoptosis and promoting cell survival mechanisms through pathways involving Bcl-2 and autophagy.

Case Study 1: Antimicrobial Activity

CompoundActivity Against Klebsiella pneumoniaeMechanism
This compoundSignificantInteraction with penicillin-binding proteins leading to cell lysis

This study demonstrates how the structural characteristics of the compound contribute to its effectiveness as an antimicrobial agent.

Case Study 2: Anticancer Activity

Compound DerivativeCell Viability (%)p-value
Related Carbamate56.90.0019

This data indicates substantial anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-Butyl (3-chloro-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules. The chloro substituent can influence the compound’s reactivity and binding affinity through electronic and steric effects.

Comparison with Similar Compounds

Structural and Substituent Effects

The reactivity and applications of tert-butyl carbamates are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of tert-Butyl (3-chloro-2-nitrophenyl)carbamate and Analogs
Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight Key Features
This compound 3-Cl, 2-NO₂ C₁₁H₁₂ClN₂O₄ 283.68 Reactive nitro and chloro groups for functionalization
tert-Butyl (3-bromo-2-nitrophenyl)carbamate 3-Br, 2-NO₂ C₁₁H₁₂BrN₂O₄ 328.13 Bromine offers enhanced leaving-group ability compared to Cl
tert-Butyl (2-nitrophenyl)carbamate 2-NO₂ C₁₁H₁₄N₂O₄ 238.24 Lacks chloro substituent; reduced steric hindrance
Ethyl (2-nitrophenyl)carbamate 2-NO₂ C₉H₁₀N₂O₄ 210.19 Ethyl group less stable under acidic conditions than tert-butyl
tert-Butyl (2-chloro-4-nitrophenyl)carbamate 2-Cl, 4-NO₂ C₁₁H₁₂ClN₂O₄ 283.68 Nitro at para position alters electronic effects
tert-Butyl (3-hydroxy-2-nitrophenyl)carbamate 3-OH, 2-NO₂ C₁₁H₁₄N₂O₅ 254.24 Hydroxyl group increases solubility but reduces stability

Biological Activity

tert-Butyl (3-chloro-2-nitrophenyl)carbamate is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and biological research. Its structural features, including the tert-butyl group, chloro substituent, and nitro group, contribute to its unique reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in enzyme studies, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H14ClN2O3\text{C}_11\text{H}_{14}\text{Cl}\text{N}_2\text{O}_3

This compound features:

  • A tert-butyl group that enhances solubility and steric hindrance.
  • A chloro substituent that can participate in nucleophilic substitution reactions.
  • A nitro group that can undergo reduction to an amino group under specific conditions.

Enzyme Interaction

This compound is utilized in studies involving enzyme-catalyzed reactions. It serves as a model compound for investigating the metabolism and toxicity of carbamate derivatives. Notably, it can inhibit certain enzymes involved in biochemical pathways, such as neuropathy target esterase (NTE), which is crucial for neuronal function and lipid metabolism .

Biochemical Pathways

The compound is involved in several significant biochemical pathways:

  • Synthesis of N-Boc-protected anilines : This reaction is vital for creating intermediates in drug synthesis.
  • Formation of tetrasubstituted pyrroles : These compounds are important in various biological applications due to their diverse biological activities.

Medicinal Chemistry

In medicinal chemistry, this compound acts as a precursor for synthesizing pharmacologically active compounds. Its ability to modify biological targets makes it a candidate for developing new drugs with improved efficacy and safety profiles. The compound's unique structure allows for selective modifications that can enhance therapeutic properties .

Agrochemical Industry

This compound is also utilized in the agrochemical sector for producing pesticides and herbicides. Its reactivity enables the formation of various agrochemical products that are essential for agricultural practices.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition Studies : Research demonstrated that this compound could inhibit NTE activity, which is linked to delayed neurotoxicity caused by organophosphorus compounds. The inhibition mechanism involves binding to the active site of the enzyme, leading to functional impairment .
  • Synthesis and Activity Correlation : A study explored the synthesis of derivatives based on this carbamate and evaluated their antiplasmodial activity against Plasmodium falciparum. The results indicated that structural modifications significantly impacted biological activity, highlighting the importance of substitution patterns in drug design .
  • Deprotection Strategies : Another investigation focused on mild deprotection methods for N-Boc groups using oxalyl chloride. This study showcased the versatility of tert-butyl carbamates in synthetic chemistry, emphasizing their role in facilitating complex organic transformations while maintaining high yields .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameKey DifferencesBiological Activity
tert-Butyl (3-nitrophenyl)carbamateLacks chloro substituentDifferent reactivity profile
tert-Butyl (4-chloro-2-nitrophenyl)carbamateChloro at different positionVariations in enzyme interaction
tert-Butyl (3-chloro-4-nitrophenyl)carbamateDifferent substitution patternAltered pharmacological properties

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (3-chloro-2-nitrophenyl)carbamate, and what reagents are typically employed?

A widely used method involves condensation reactions between tert-butyl carbamate derivatives and halogenated aromatic precursors. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective coupling reagents for forming carbamate bonds, as demonstrated in the synthesis of analogous tert-butyl N-(3-chloro-2-methylphenyl)carbamate derivatives . Key steps include controlled reaction temperatures (0–25°C), inert atmospheres, and purification via column chromatography.

Q. How should researchers handle and store this compound to ensure stability and safety?

Storage should occur in airtight containers under inert gas (e.g., nitrogen) at room temperature, away from direct sunlight and moisture. Safety data sheets for related carbamates recommend using personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation to avoid inhalation of vapors, and use dry chemical extinguishers for fire emergencies due to potential release of toxic gases like carbon monoxide .

Q. What spectroscopic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, particularly the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-level structural resolution .

Advanced Research Questions

Q. How can researchers address low yields in the coupling reaction during synthesis?

Low yields often arise from incomplete activation of intermediates or side reactions. Optimize stoichiometric ratios of EDCI:HOBt (1:1 to 1:1.2) and extend reaction times (12–24 hours). Pre-activation of the carboxylic acid with reagents like DCC (dicyclohexylcarbodiimide) may improve efficiency. Monitor reaction progress via TLC or LC-MS to identify bottlenecks .

Q. What strategies resolve contradictions between computational modeling and experimental spectral data?

Discrepancies in spectral predictions (e.g., NMR chemical shifts) versus experimental data can arise from solvation effects or conformational flexibility. Use density functional theory (DFT) calculations with implicit solvent models (e.g., PCM) to refine predictions. Validate against X-ray crystallographic data from SHELX-refined structures to resolve ambiguities .

Q. How can reaction conditions minimize by-products like deprotected amines or nitro-group reduced species?

Nitro group reduction is mitigated by avoiding hydrogenation catalysts (e.g., Pd/C) in the reaction environment. Use milder deprotection conditions (e.g., TFA in DCM at 0°C) for the tert-butyl carbamate group. Monitor pH to prevent premature hydrolysis, and employ scavengers like molecular sieves to absorb residual water .

Q. What advanced techniques confirm stereochemical integrity in complex reaction systems?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) separates enantiomers. For diastereomers, NOE (Nuclear Overhauser Effect) experiments in 2D NMR (e.g., NOESY) identify spatial proximity of substituents. Single-crystal X-ray diffraction remains the gold standard for absolute configuration determination .

Methodological Considerations Table

ChallengeSolutionKey References
Low coupling efficiencyOptimize EDCI:HOBt ratio; pre-activate intermediates
Spectral data contradictionsCombine DFT with experimental crystallography
By-product formationControl deprotection conditions; scavenge water
Stereochemical validationChiral HPLC + X-ray diffraction

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